molecular formula C13H7ClF3N3 B8762550 5-Chloro-3-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine

5-Chloro-3-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B8762550
M. Wt: 297.66 g/mol
InChI Key: PXJQMMYOHLSPON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C13H7ClF3N3 and its molecular weight is 297.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H7ClF3N3

Molecular Weight

297.66 g/mol

IUPAC Name

5-chloro-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C13H7ClF3N3/c14-11-4-5-20-12(19-11)10(7-18-20)8-2-1-3-9(6-8)13(15,16)17/h1-7H

InChI Key

PXJQMMYOHLSPON-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=C3N=C(C=CN3N=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one (2.07 g, 7.41 mmol) and POCl3 (6.91 ml, 74.1 mmol) was heated to 107° C. The heating was continued for 16 hours. The reaction mixture was cooled to RT and the POCl3 removed in vacuo to give a waxy solid. The solid was triturated multiple times with Et2O and the Et2O layers were combined and rotovaced. The resulting residue was taken up in DCM and washed with saturated aqueous NaHCO3, dried over Na2SO4 and concentrated in vacuo to give 5-chloro-3-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine (1.47 g, 67% yield) as a brown solid.
Name
3-(3-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one
Quantity
2.07 g
Type
reactant
Reaction Step One
Name
Quantity
6.91 mL
Type
reactant
Reaction Step One

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